Glidobactin F

Antifungal susceptibility Natural product antibiotics Syrbactin SAR

Glidobactin F (CAS 119259-72-2) is a structurally defined minor-component syrbactin bearing a C10 2(E),4(E)-dienoyl fatty acyl chain, occupying a precise intermediate potency rank between Glidobactin A (C8-dienoyl, weakest) and Glidobactin C (C12-dienoyl, strongest). Generic substitution across glidobactin congeners is scientifically invalid due to chain length-dependent proteasome binding and antifungal activity. Procure this exact congener for reproducible SAR calibration, mechanistic target engagement studies, and antifungal susceptibility benchmarking. Sourced as a niche natural product reference standard; plan for extended lead times.

Molecular Formula C25H40N4O6
Molecular Weight 492.6 g/mol
Cat. No. B15560534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlidobactin F
Molecular FormulaC25H40N4O6
Molecular Weight492.6 g/mol
Structural Identifiers
InChIInChI=1S/C25H40N4O6/c1-4-5-6-7-8-9-10-11-22(33)29-23(18(3)30)25(35)28-20-16-19(31)14-15-26-21(32)13-12-17(2)27-24(20)34/h8-13,17-20,23,30-31H,4-7,14-16H2,1-3H3,(H,26,32)(H,27,34)(H,28,35)(H,29,33)/b9-8+,11-10+,13-12-/t17-,18+,19-,20-,23+/m0/s1
InChIKeyOJDBZOSAZHSDPV-VFEMWUCDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glidobactin F: A C10-Dienoyl Proteasome-Inhibiting Syrbactin with Structurally Defined Differentiation


Glidobactin F (CAS 119259-72-2, C25H40N4O6) is a minor-component natural product of the glidobactin/syrbactin family, first isolated as a secondary metabolite from Polyangium brachysporum strain K481-B101 [1]. It functions as an irreversible inhibitor of the eukaryotic 20S proteasome via covalent modification of catalytic threonine residues, a mechanism shared across syrbactins (syringolins, glidobactins, and cepafungins) [2]. Glidobactin F is characterized by a 2(E),4(E)-deca-2,4-dienoyl fatty acid chain appended to the conserved peptidolactam core, distinguishing it structurally from its major congener Glidobactin A (C8-dienoyl) and the more potent Glidobactin C (C12-dienoyl) [3]. As an antitumor antibiotic with additional antifungal activity, Glidobactin F occupies a defined position within the structure-activity relationship (SAR) landscape of this compound class, offering specific utility in mechanistic studies and comparative pharmacological evaluation [4].

Why Glidobactin F Cannot Be Replaced by Generic Syrbactin Analogs


Within the glidobactin subfamily, the fatty acyl chain is a primary determinant of both proteasome inhibition potency and antimicrobial spectrum [1]. The chain length, degree of unsaturation, and specific diene geometry collectively govern binding affinity to the proteasome core particle and influence cell permeability characteristics [2]. Consequently, compounds bearing different acyl substituents exhibit non-equivalent biological profiles, rendering generic substitution between congeners scientifically invalid. Glidobactin F, bearing a C10 2(E),4(E)-dienoyl moiety, occupies a distinct intermediate position between the less potent C8 analog (Glidobactin A) and the more potent C12 analog (Glidobactin C) [3]. The structural specificity of the fatty acid appendage is underscored by SAR studies demonstrating that even minor modifications—such as altering chain length or reducing the double bond of the nucleus—can drastically diminish or entirely ablate biological activity [1]. These intrinsic differences mandate compound-specific procurement for rigorous experimental design and reproducible pharmacological evaluation.

Quantitative Comparative Evidence: Glidobactin F vs. Closest Analogs


Antifungal Activity Profile: Glidobactin F vs. Glidobactin C vs. Glidobactin A

Glidobactin F exhibits intermediate antifungal potency relative to the C12-dienoyl analog Glidobactin C (strongest) and the C8-dienoyl analog Glidobactin A (weakest), consistent with the acyl chain length-activity correlation established for this compound class [1]. This graded activity profile provides researchers with a calibrated tool for investigating structure-dependent antimicrobial mechanisms, where Glidobactin F serves as the midpoint reference standard against which both more and less active congeners may be compared [2].

Antifungal susceptibility Natural product antibiotics Syrbactin SAR

In Vivo Antitumor Efficacy: Survival Extension in P388 Leukemia Model

Glidobactin F demonstrates quantifiable in vivo antitumor activity in the murine P388 lymphocytic leukemia model, a standard preclinical screen for evaluating anticancer potential [1]. Administration of Glidobactin F prolongs the survival time of tumor-bearing mice relative to untreated controls, confirming that its in vitro proteasome-inhibitory activity translates to a meaningful in vivo pharmacodynamic effect [2]. This in vivo validation distinguishes Glidobactin F from compounds whose activity is restricted to cell-free or cell-based assays and provides a benchmark for evaluating the therapeutic index of related analogs [1].

In vivo antitumor activity Leukemia P388 Preclinical efficacy

Acyl Chain Identity as a Critical Determinant of Bioactivity

SAR studies conducted on the glidobactin scaffold demonstrate that modification of the fatty acid moiety dramatically alters biological activity, establishing the acyl chain as a critical pharmacophoric element [1]. Synthetic analogs bearing dodecanoyl (C12) and tetradecanoyl (C14) chains exhibited superior antitumor activity compared to the parent compounds, while reduction of the double bond in the nucleus completely eliminated biological activity [1]. These findings underscore that the specific C10 2(E),4(E)-dienoyl substituent present in Glidobactin F is not interchangeable with alternative fatty acid appendages; each chain length and saturation pattern confers a distinct pharmacological signature [2].

Structure-activity relationship Fatty acid modification Proteasome inhibition

Structural Determinants of Proteasome Inhibition: Aliphatic Tail Length and Unsaturation

Crystal structure analysis of the yeast 20S proteasome in complex with glidobactin-like natural products (GLNPs) reveals that the length of the aliphatic tail and the degree of unsaturation are critical determinants of bioactivity [1]. The C10 2(E),4(E)-dienoyl moiety of Glidobactin F represents a defined structural parameter within this framework, occupying a binding pocket that imposes steric and hydrophobic constraints on the acyl substituent [2]. These structural insights explain, at a molecular level, why the biological activity of glidobactins is exquisitely sensitive to fatty acid chain composition and why Glidobactin F cannot be functionally substituted by analogs bearing different aliphatic substituents [1].

Proteasome inhibition Crystal structure Syrbactin binding mode

Glidobactin F: Defined Research and Industrial Application Scenarios


Structure-Activity Relationship (SAR) Studies in Syrbactin Medicinal Chemistry

Glidobactin F is optimally deployed as a reference standard in SAR investigations examining the influence of fatty acid chain length on proteasome inhibition and antimicrobial activity. Its C10 2(E),4(E)-dienoyl substituent provides a defined intermediate data point between the C8 (Glidobactin A) and C12 (Glidobactin C) congeners [1]. Researchers engaged in synthetic analog development can use Glidobactin F to calibrate activity readouts and establish quantitative correlations between acyl chain parameters and biological endpoints, leveraging the established SAR framework wherein chain length modifications profoundly impact antitumor and antifungal potency [2].

Comparative Pharmacology and Mechanistic Studies of Proteasome Inhibition

As an irreversible covalent inhibitor of the eukaryotic 20S proteasome [1], Glidobactin F is suited for mechanistic investigations comparing the pharmacological properties of structurally distinct syrbactins. Studies may employ Glidobactin F in competitive activity-based probe assays, target engagement studies, or cellular proteasome inhibition profiling to dissect how variations in the fatty acyl moiety affect binding kinetics, subunit selectivity, and cellular permeability [2]. The compound's demonstrated in vivo efficacy in the murine P388 leukemia model [3] further supports its use in preclinical studies evaluating pharmacokinetic-pharmacodynamic relationships within the syrbactin class.

Antifungal Susceptibility Reference for Natural Product Screening

Glidobactin F exhibits antifungal activity against pathogenic fungi and yeasts, occupying an intermediate rank order between Glidobactin C (strongest) and Glidobactin A (weakest) [1]. This graded activity profile makes Glidobactin F a valuable reference compound in antifungal susceptibility testing and natural product screening campaigns. It can serve as a comparator for newly isolated antifungal agents or as a calibration standard for establishing potency benchmarks against defined fungal pathogens [2]. Procurement of Glidobactin F enables reproducible comparative analyses across different laboratories and assay platforms.

Natural Product Biosynthesis and Heterologous Expression Studies

Glidobactin F, as a minor-component natural product from the glidobactin biosynthetic pathway, is relevant for studies investigating the substrate specificity of the nonribosomal peptide synthetase (NRPS)-polyketide synthase (PKS) assembly line responsible for glidobactin production [1]. Its distinct C10 fatty acid substituent reflects the relaxed substrate specificity of the starter condensation domain that initiates glidobactin biosynthesis [2]. Researchers engineering heterologous production systems or probing the enzymology of lipoinitiation can use Glidobactin F as an analytical standard for metabolite identification and quantification in fermentation broths or engineered microbial hosts [3].

Technical Documentation Hub

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